molecular formula C22H28N2O3Si2 B3325474 Dirocaftor CAS No. 2137932-23-9

Dirocaftor

货号 B3325474
CAS 编号: 2137932-23-9
分子量: 424.6 g/mol
InChI 键: TYQIFWXBQYAKCR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dirocaftor is a small molecule drug that is currently under investigation . It is also known by the external ID PTI-808 . The drug is being studied in clinical trials, including NCT03251092, which is designed to assess the safety, tolerability, and pharmacokinetics of PTI-808 in healthy volunteers and in adults with Cystic Fibrosis .

安全和危害

As Dirocaftor is still under investigation, comprehensive safety and hazard information may not be available. Clinical trials are designed to assess these aspects, and the results of these trials would provide valuable information about the drug’s safety profile .

未来方向

The future directions of Dirocaftor largely depend on the outcomes of ongoing and future clinical trials. As of my last update, Dirocaftor is under investigation in clinical trials, including a study designed to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and in adults with Cystic Fibrosis .

属性

IUPAC Name

N-[5-hydroxy-2,4-bis(trimethylsilyl)phenyl]-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3Si2/c1-28(2,3)19-12-20(29(4,5)6)18(25)11-17(19)24-22(27)15-13-23-16-10-8-7-9-14(16)21(15)26/h7-13,25H,1-6H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQIFWXBQYAKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3Si2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dirocaftor

CAS RN

2137932-23-9
Record name Dirocaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2137932239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dirocaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIROCAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G3T6M1AS9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dirocaftor
Reactant of Route 2
Reactant of Route 2
Dirocaftor
Reactant of Route 3
Dirocaftor
Reactant of Route 4
Dirocaftor
Reactant of Route 5
Reactant of Route 5
Dirocaftor
Reactant of Route 6
Dirocaftor

Citations

For This Compound
37
Citations
IA Silva, AS Ramalho, AM Vonk… - Pediatric …, 2020 - lirias.kuleuven.be
FIRST RESULTS OF THE HIT-CF ORGANOID STUDY: EX VIVO FORSKOLIN-INDUCED SWELLING RESPONSE TO THE CFTR POTENTIATOR DIROCAFTOR, CORRECTOR …
Number of citations: 0 lirias.kuleuven.be
DG Downey, I Fajac, P Flume, M O'Carroll… - PEDIATRIC …, 2020 - lirias.kuleuven.be
EVALUATION OF COMBINATIONS OF THE CFTR POTENTIATOR DIROCAFTOR, CORRECTOR POSENACAFTOR AND AMPLIFIER NESOLICAFTOR IN CF SUBJECTS WITH …
Number of citations: 0 lirias.kuleuven.be
E Dreano, PR Burgel, A Hatton… - European …, 2023 - Eur Respiratory Soc
Background Around 20% of people with cystic fibrosis (pwCF) do not have access to the triple combination elexacaftor/tezacaftor/ivacaftor (ETI) in Europe because they do not carry the …
Number of citations: 2 erj.ersjournals.com
O Laselva, L Guerra, S Castellani, M Favia… - Pulmonary …, 2022 - Elsevier
… Sweat chloride concentration in homozygous subjects receiving dirocaftor, posenacaftor and … No further studies of these compounds (dirocaftor, posenacaftor and nesolicaftor) are …
Number of citations: 25 www.sciencedirect.com
JA Reihill, LEJ Douglas, SL Martin - Genes, 2021 - mdpi.com
Cystic fibrosis (CF) is a life-limiting genetic disorder caused by loss-of-function mutations in the gene which codes for the CF transmembrane conductance regulator (CFTR) Cl − channel…
Number of citations: 8 www.mdpi.com
DG Downey, I Fajac, P Flume, M O'Carroll… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 3
P van Mourik, M Bierlaagh, A Vonk… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0
M Ensinck, L De Keersmaecker, M Nijs… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0
SY Graeber, P van Mourik, AM Vonk, S Hirtz… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0
A Santo Ramalho, S Cuyx, M Boon, L Dupont… - Journal of Cystic …, 2020 - Elsevier
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。